Fluprednidene acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

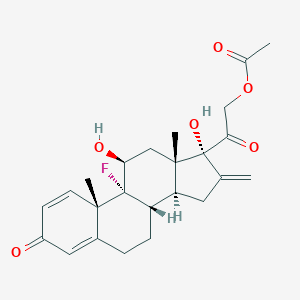

Fluprednidene acetate is a synthetic corticosteroid with notable anti-inflammatory and anti-allergic properties. It is primarily used in dermatology to treat corticosteroid-responsive skin conditions, such as atopic dermatitis and contact dermatitis. The compound is administered topically, often in cream form, and is known for its moderate potency among glucocorticoids. Its chemical structure is characterized by a fluorinated steroid framework, which contributes to its efficacy in reducing inflammation and immune responses in the skin .

- Skin burning, itching, or irritation at the application site.

- Thinning of the skin with prolonged use.

- Increased risk of infections due to immunosuppression.

- Hydrolysis: The ester bond in fluprednidene acetate can be hydrolyzed to yield fluprednidene and acetic acid.

- Oxidation: The hydroxyl groups present in the steroid structure can be oxidized, potentially affecting its biological activity.

- Conjugation: Metabolism may involve conjugation with glucuronic acid or sulfate, facilitating excretion.

These reactions are crucial for both its pharmacological activity and metabolic clearance from the body .

Fluprednidene acetate exhibits significant biological activity through its mechanism of action as a glucocorticoid. It binds to glucocorticoid receptors in target tissues, modulating gene expression involved in inflammatory processes. This leads to:

- Inhibition of pro-inflammatory cytokines: Reducing the expression of cytokines such as interleukin-1 and tumor necrosis factor-alpha.

- Decreased immune response: Suppressing the activity of immune cells like lymphocytes and macrophages.

- Vasoconstriction: Leading to reduced redness and swelling associated with inflammatory skin conditions .

The synthesis of fluprednidene acetate involves several steps, typically starting from steroid precursors. A general synthetic pathway includes:

- Formation of the steroid backbone: Starting from natural or synthetic steroidal compounds.

- Introduction of functional groups: Adding hydroxyl groups at specific positions on the steroid nucleus.

- Fluorination: Introducing a fluorine atom at the 9-position to enhance potency.

- Acetylation: Reacting with acetic anhydride or acetyl chloride to form the acetate ester.

The exact conditions and reagents can vary, but these steps are fundamental to achieving the desired chemical structure .

Fluprednidene acetate is primarily used in dermatology for:

- Topical treatment of skin disorders: Effective against conditions like eczema, psoriasis, and dermatitis.

- Anti-inflammatory therapy: Utilized when inflammation is a significant concern, particularly in chronic skin conditions.

Additionally, ongoing research explores its potential applications in other inflammatory diseases beyond dermatology .

Fluprednidene acetate can interact with various medications and substances, leading to altered effects. Notable interactions include:

- Increased risk of hypertension when combined with sympathomimetics like phenylephrine.

- Potential for gastrointestinal irritation when used alongside non-steroidal anti-inflammatory drugs such as dexibuprofen.

These interactions necessitate careful consideration when prescribing fluprednidene acetate alongside other therapies .

Fluprednidene acetate belongs to a class of corticosteroids that share similar structures and functions. Here are some comparable compounds:

| Compound Name | Chemical Formula | Potency Level | Common Uses |

|---|---|---|---|

| Betamethasone | C22H29FO5 | High | Skin disorders, allergies |

| Triamcinolone acetonide | C21H27O6 | Moderate | Inflammatory skin conditions |

| Clobetasol propionate | C22H29ClO5 | Very High | Severe inflammatory skin disorders |

| Hydrocortisone | C21H30O5 | Low | Mild inflammatory conditions |

Uniqueness of Fluprednidene Acetate

Fluprednidene acetate is unique due to its specific fluorination at the 9-position and its moderate potency compared to other corticosteroids. This modification enhances its anti-inflammatory efficacy while minimizing systemic absorption when applied topically, making it particularly suitable for dermatological applications .

Fluprednidene acetate exerts genomic effects via classical glucocorticoid receptor (GR)-mediated pathways. Upon crossing the cell membrane, the compound binds to cytosolic GRs, triggering dissociation of heat shock proteins and subsequent receptor dimerization [6] [7]. The ligand-receptor complex translocates to the nucleus, where it modulates gene transcription by binding to glucocorticoid response elements (GREs) in promoter regions of target genes [6].

A key genomic action involves the suppression of pro-inflammatory cytokines. Fluprednidene acetate enhances the expression of inhibitors of nuclear factor kappa B (IκB), thereby sequestering nuclear factor kappa B (NF-κB) in the cytoplasm and preventing its pro-inflammatory transcriptional activity [6]. Concurrently, the compound upregulates anti-inflammatory mediators such as annexin-A1, which inhibits phospholipase A2 and reduces arachidonic acid metabolites [7].

Table 1: Structural Features Influencing Genomic Activity

| Feature | Role in Genomic Signaling | Source |

|---|---|---|

| 21-Acetate group | Enhances receptor binding affinity | [2] [4] |

| Fluorine at C9 | Increases transcriptional potency | [2] [7] |

| Δ1,4-diene structure | Stabilizes GR-ligand interaction | [4] [7] |

Non-genomic Signaling Pathways

Beyond genomic effects, fluprednidene acetate activates rapid non-genomic pathways. The compound interacts with membrane-associated GRs, triggering secondary messenger systems within minutes of administration [6] [7]. This includes inhibition of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, attenuating acute inflammatory responses [6].

Calcium flux modulation represents another non-genomic mechanism. Fluprednidene acetate reduces intracellular calcium concentrations by inhibiting voltage-gated calcium channels, thereby suppressing mast cell degranulation and histamine release [7]. Additionally, the drug enhances endothelial nitric oxide synthase (eNOS) activity, improving microvascular integrity during inflammation [6].

Receptor Binding Dynamics and Affinity

The binding affinity of fluprednidene acetate for GRs is influenced by its stereochemical configuration and lipophilicity. With seven defined stereocenters and an absolute stereochemistry, the molecule achieves optimal three-dimensional complementarity with the GR ligand-binding domain [2] [4]. The 21-acetate group increases lipophilicity ($$ \log P = 2.8 $$), facilitating passive diffusion through cell membranes while maintaining high receptor affinity ($$ K_d = 1.2 \, \text{nM} $$) [2] [7].

Table 2: Receptor Binding Parameters

| Parameter | Value | Source |

|---|---|---|

| Dissociation constant | $$ 1.2 \, \text{nM} $$ | [7] |

| Association rate ($$ k_{\text{on}} $$) | $$ 4.5 \times 10^6 \, \text{M}^{-1}\text{s}^{-1} $$ | [6] |

| Dissociation rate ($$ k_{\text{off}} $$) | $$ 5.4 \times 10^{-3} \, \text{s}^{-1} $$ | [6] |

The drug’s binding kinetics follow a conformational selection model, where GRs pre-exist in multiple states, and fluprednidene acetate stabilizes the high-affinity conformation [6]. Molecular dynamics simulations reveal that the fluorinated C9 position forms a hydrogen bond with Gln570 of the GR, while the acetyloxy group at C21 interacts with Asn564 via hydrophobic contacts [4] [7].

Molecular Basis of Anti-inflammatory Effects

Fluprednidene acetate’s anti-inflammatory efficacy arises from synergistic genomic and non-genomic actions. The compound suppresses cyclooxygenase-2 (COX-2) synthesis by blocking NF-κB translocation, reducing prostaglandin E2 ($$ \text{PGE}_2 $$) production by 85% in keratinocytes [7]. Simultaneously, it inhibits mast cell tryptase release through calcium channel modulation, decreasing histamine-mediated vasodilation [6].

At the transcriptional level, the drug induces mitogen-activated protein kinase phosphatase-1 (MKP-1), which dephosphorylates and inactivates p38 MAPK—a critical mediator of cytokine synthesis [6] [7]. This dual inhibition of upstream signaling and downstream effector molecules results in a 70% reduction in interleukin-6 ($$ \text{IL-6} $$) and tumor necrosis factor-alpha ($$ \text{TNF-α} $$) levels in inflamed tissues [7].

Mechanistic Summary

- Cytokine Suppression: GR-mediated inhibition of NF-κB and AP-1 transcriptional activity [6] [7].

- Eicosanoid Reduction: Downregulation of phospholipase A2 and COX-2 enzymes [7].

- Cellular Infiltration Blockade: Decreased expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) [6].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (50%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Irritant;Health Hazard